REACTION_SMILES
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[CH3:25][OH:26].[CH:16]([Al+:17][CH:18]([CH3:19])[CH3:20])([CH3:21])[CH3:22].[Cl-:23].[H-:15].[Na+:24].[OH:1][c:2]1[cH:3][c:4]2[c:5]([CH2:11][C:12](=[O:13])[OH:14])[cH:6][nH:7][c:8]2[cH:9][cH:10]1>>[OH:1][c:2]1[cH:3][c:4]2[c:5]([CH2:11][CH2:12][OH:13])[cH:6][nH:7][c:8]2[cH:9][cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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CC(C)[Al+]C(C)C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)[Al+]C(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O=C(O)Cc1c[nH]c2ccc(O)cc12
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Name
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Type
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product
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Smiles
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OCCc1c[nH]c2ccc(O)cc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |